![molecular formula C27H33F3N6O2S B2765995 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097935-26-5](/img/structure/B2765995.png)
1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrazole ring, a piperidine ring, and a piperazine ring . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it may have multiple stereocenters, leading to potential isomers. The presence of nitrogen in the pyrazole, piperidine, and piperazine rings also suggests the possibility of tautomeric forms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyrazole ring can participate in nucleophilic substitution reactions, and the piperidine and piperazine rings can act as bases .Scientific Research Applications
Antitubercular Activity
The compound has been evaluated for its potential as an antitubercular agent. Syed et al. synthesized related imidazole-containing compounds and found that some derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains . Specifically, compounds 80a, 80b, 81a, 82a, and 83a demonstrated the most significant activity in this context.
Antileishmanial Activity
A molecular simulation study justified the potent in vitro antipromastigote activity of compound 13 (a related derivative). Compound 13 showed a desirable fitting pattern in the active site of Leishmania major pteridine reductase 1 (LmPTR1), characterized by a lower binding free energy . This suggests potential as an antileishmanial agent.
Structure-Activity Relationship (SAR) Studies
By synthesizing related analogs and assessing their biological activities, scientists can establish SAR trends. This information aids in optimizing the compound’s pharmacological properties, such as potency, selectivity, and toxicity.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N6O2S/c1-20-26(21(2)36(32-20)19-22-6-4-3-5-7-22)39(37,38)35-12-10-24(11-13-35)33-14-16-34(17-15-33)25-9-8-23(18-31-25)27(28,29)30/h3-9,18,24H,10-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTIOYQSQOTMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
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